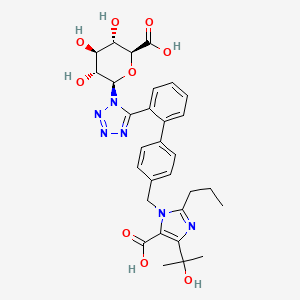
Olmesartan N1-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Olmesartan N1-Glucuronide is a metabolite of olmesartan, an angiotensin II receptor blocker used primarily for the treatment of hypertension. This compound is formed through the glucuronidation process, where olmesartan is conjugated with glucuronic acid. The molecular formula of this compound is C30H34N6O9, and it has a molecular weight of 622.63 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Olmesartan N1-Glucuronide involves the glucuronidation of olmesartan. This process typically requires the presence of uridine 5’-diphospho-glucuronic acid (UDPGA) and the enzyme uridine diphosphate-glucuronosyltransferase (UGT). The reaction is carried out under controlled conditions, often in a buffered aqueous solution at a specific pH and temperature to optimize enzyme activity .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Olmesartan N1-Glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronide moiety can be cleaved under acidic or enzymatic conditions, reverting to the parent compound, olmesartan .
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.
Conjugation: UDPGA and UGT enzyme in a buffered solution.
Major Products:
Hydrolysis: Olmesartan.
Conjugation: this compound.
Aplicaciones Científicas De Investigación
Olmesartan N1-Glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of olmesartan in the human body.
Drug Development: Investigating the efficacy and safety of olmesartan and its metabolites in treating hypertension and related cardiovascular conditions.
Toxicology: Assessing the potential toxic effects of olmesartan and its metabolites.
Biochemistry: Understanding the role of glucuronidation in drug metabolism and the activity of UGT enzymes.
Mecanismo De Acción
Olmesartan N1-Glucuronide exerts its effects by blocking the angiotensin II receptor, similar to its parent compound, olmesartan. This inhibition prevents the binding of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure. The glucuronidation process does not significantly alter the pharmacological activity of olmesartan .
Comparación Con Compuestos Similares
- Telmisartan N1-Glucuronide
- Candesartan N1-Glucuronide
- Losartan N1-Glucuronide
Comparison: Olmesartan N1-Glucuronide is unique due to its specific binding affinity and pharmacokinetic profile. Compared to other angiotensin II receptor blockers (ARBs) and their glucuronide metabolites, olmesartan and its glucuronide have a higher affinity for the AT1 receptor, leading to more effective blood pressure reduction .
Propiedades
Fórmula molecular |
C30H34N6O9 |
|---|---|
Peso molecular |
622.6 g/mol |
Nombre IUPAC |
3-[[4-[2-[1-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-5-(2-hydroxypropan-2-yl)-2-propylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C30H34N6O9/c1-4-7-19-31-25(30(2,3)44)20(28(40)41)35(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)26-32-33-34-36(26)27-23(39)21(37)22(38)24(45-27)29(42)43/h5-6,8-13,21-24,27,37-39,44H,4,7,14H2,1-3H3,(H,40,41)(H,42,43)/t21-,22-,23+,24-,27+/m0/s1 |
Clave InChI |
FSPLONGKVIRZKC-RTCYWULBSA-N |
SMILES isomérico |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C(=O)O)C(C)(C)O |
SMILES canónico |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)O)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


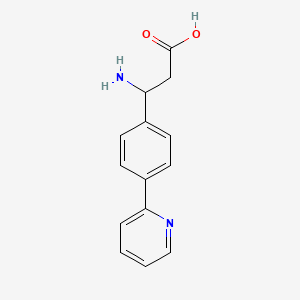
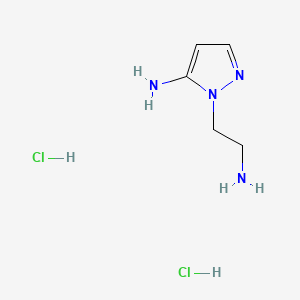
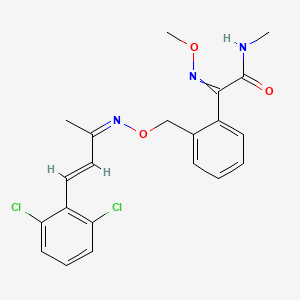
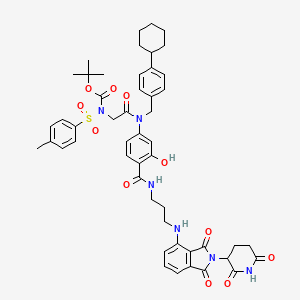
![4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile](/img/structure/B13861368.png)
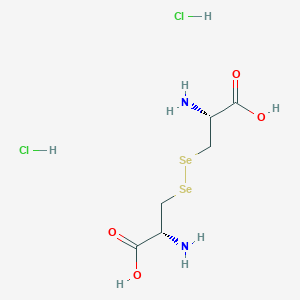

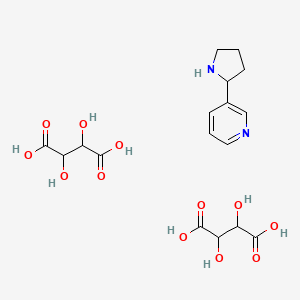
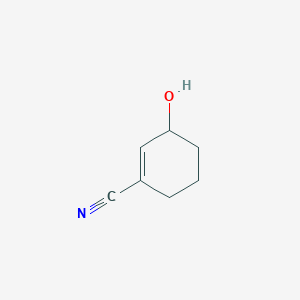
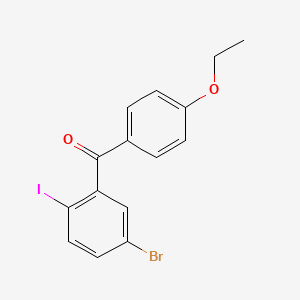
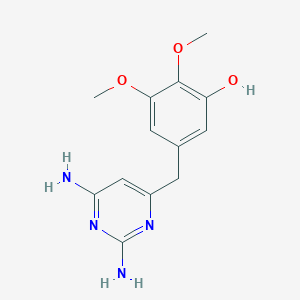
![phenyl N-[5-tert-butyl-2-[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]pyrazol-3-yl]carbamate](/img/structure/B13861420.png)

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[nitroso(trideuteriomethyl)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13861434.png)
